

BVT 2733 supplier and purchasing information

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Compound of Interest

Compound Name: BVT 2733

Cat. No.: B1668147

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BVT 2733: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on **BVT 2733**, a selective inhibitor of 11 β -hydroxysteroid dehydrogenase type 1 (11 β -HSD1). This document outlines supplier and purchasing information, the molecular mechanism of action, detailed experimental protocols, and key signaling pathways modulated by this compound.

Supplier and Purchasing Information

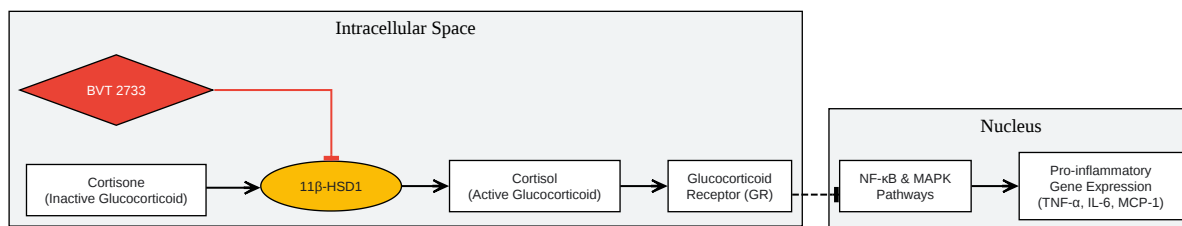
BVT 2733 is available from several reputable suppliers for research purposes. The following table summarizes key purchasing information to facilitate procurement.

Supplier	Catalog Number(s)	Purity	Available Quantities	CAS Number
Selleck Chemicals	S0209	99.94%	5mg, 10mg, 50mg, 100mg	376640-41-4[1]
APExBIO	B6104	>99%	5mg, 10mg, 50mg, 100mg	376640-41-4[2]
MedChemExpress	HY-18054, HY-18054A (HCl)	99.72%	10 mM*1 mL, 5mg, 10mg, 50mg, 100mg	376640-41-4, 376641-65-5 (HCl)[3][4]
GlpBio	GB40133 (HCl)	Not specified	Not specified	376641-65-5 (HCl)[5]
Xcess Biosciences	M6518-2, M6518-10	≥98%	2mg, 10mg	376640-41-4[6]
LKT Labs	B8676	≥98%	5mg, 25mg	376640-41-4[7]
Biosynth	BB179811	Not specified	5mg, 10mg, 25mg	376640-41-4[8]

Mechanism of Action and Signaling Pathways

BVT 2733 is a potent and selective non-steroidal inhibitor of 11 β -hydroxysteroid dehydrogenase type 1 (11 β -HSD1). This enzyme is a critical component of glucocorticoid metabolism, responsible for the conversion of inactive cortisone to active cortisol in humans (and corticosterone in rodents) within target tissues such as the liver, adipose tissue, and immune cells.[1][2][5] By inhibiting 11 β -HSD1, **BVT 2733** effectively reduces the intracellular concentration of active glucocorticoids, thereby modulating downstream signaling pathways.

The primary mechanism of **BVT 2733** involves the attenuation of glucocorticoid receptor (GR) activation. This, in turn, impacts inflammatory and metabolic signaling cascades, most notably the NF- κ B and MAPK pathways. In inflammatory conditions, elevated 11 β -HSD1 activity can amplify pro-inflammatory signals. **BVT 2733** has been shown to counteract this by reducing the expression of pro-inflammatory cytokines such as TNF- α , IL-1 β , IL-6, and MCP-1.[6][9]



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BVT 2733 Mechanism of Action

Experimental Protocols

This section provides detailed methodologies for key experiments involving **BVT 2733**, compiled from various research studies.

In Vivo Administration in a Diet-Induced Obesity Mouse Model

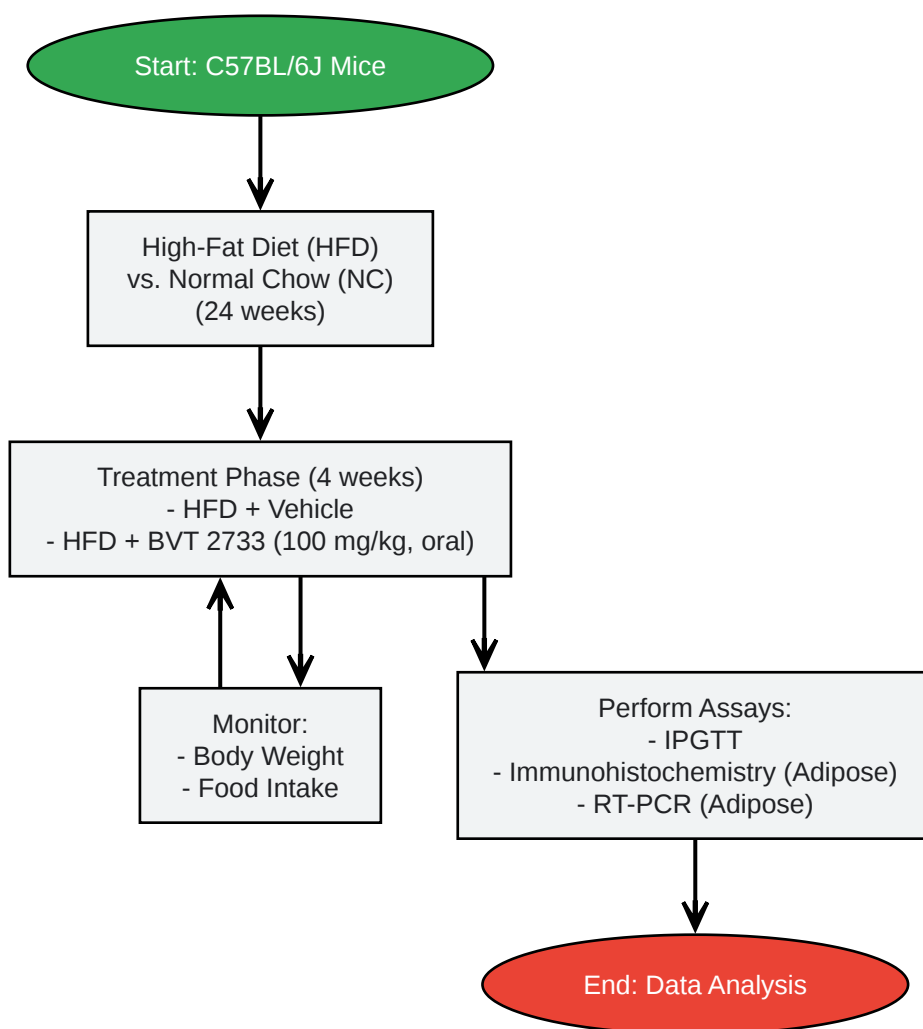
This protocol describes the oral administration of **BVT 2733** to C57BL/6J mice with diet-induced obesity.

Materials:

- **BVT 2733**
- Vehicle (e.g., appropriate solvent for oral gavage)
- C57BL/6J mice
- High-fat diet (HFD) and normal chow (NC)
- Oral gavage needles

Procedure:

- Induce obesity in C57BL/6J mice by feeding them a high-fat diet for a specified period (e.g., 24 weeks). A control group should be maintained on a normal chow diet.[6]
- Prepare the **BVT 2733** solution in the chosen vehicle at the desired concentration. A common dosage is 100 mg/kg of body weight.[6]
- Administer **BVT 2733** or the vehicle to the HFD-fed mice via oral gavage. One study administered the dose twice daily for four weeks.[6]
- Monitor body weight, food intake, and water intake regularly throughout the treatment period.
- At the end of the treatment period, collect blood and tissue samples for further analysis.



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In Vivo Experimental Workflow

Intraperitoneal Glucose Tolerance Test (IPGTT)

This test is used to assess glucose metabolism in mice treated with **BVT 2733**.

Materials:

- Fasted mice (typically 6 hours)
- Sterile 20% glucose solution in saline
- Glucometer and glucose test strips
- Syringes for intraperitoneal injection
- Blood collection supplies (e.g., tail snip method)

Procedure:

- Fast the mice for 6 hours with free access to water.^[2]
- Record the baseline blood glucose level (t=0) from a tail snip.^[2]
- Administer a 2 g/kg body weight dose of the 20% glucose solution via intraperitoneal injection.^[5]
- Measure blood glucose levels at specific time points after the glucose injection, for example, at 15, 30, 60, and 120 minutes.^{[2][5]}
- Plot the blood glucose concentration over time to assess glucose tolerance.

Immunohistochemistry for F4/80 in Adipose Tissue

This protocol is for detecting macrophage infiltration in adipose tissue.

Materials:

- Paraffin-embedded adipose tissue sections
- Anti-F4/80 antibody
- Appropriate secondary antibody and detection system (e.g., DAB)
- Antigen retrieval solution (e.g., citrate buffer)
- Microscope

Procedure:

- Deparaffinize and rehydrate the adipose tissue sections.
- Perform antigen retrieval by heating the slides in a citrate buffer.
- Block endogenous peroxidase activity.
- Incubate the sections with the primary anti-F4/80 antibody.
- Wash and incubate with the secondary antibody.
- Develop the signal using a suitable chromogen like DAB.
- Counterstain with hematoxylin.
- Dehydrate, clear, and mount the slides.
- Quantify the number of F4/80-positive cells to assess macrophage infiltration.[\[10\]](#)

Real-Time RT-PCR for Inflammatory Gene Expression

This method quantifies the mRNA levels of pro-inflammatory genes in adipose tissue.

Materials:

- Adipose tissue samples
- RNA extraction kit (e.g., TRIzol)

- Reverse transcriptase kit
- qPCR master mix (e.g., SYBR Green)
- Primers for target genes (e.g., TNF- α , MCP-1) and a housekeeping gene
- Real-time PCR system

Procedure:

- Isolate total RNA from the adipose tissue samples.
- Synthesize cDNA from the extracted RNA using reverse transcriptase.
- Perform real-time PCR using primers specific for the target inflammatory genes and a reference gene.
- Analyze the data using the comparative Ct ($\Delta\Delta C_t$) method to determine the relative gene expression levels.[\[10\]](#)

In Vitro Macrophage Inflammation Assay

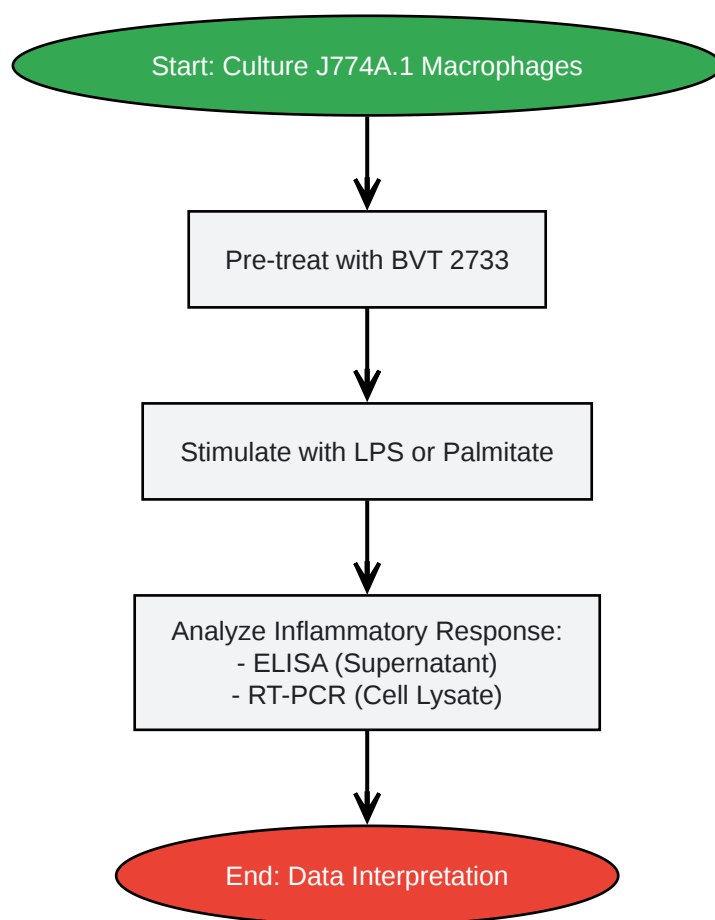
This protocol details the treatment of J774A.1 macrophages to assess the anti-inflammatory effects of **BVT 2733**.

Materials:

- J774A.1 macrophage cell line
- Complete culture medium (e.g., DMEM with 10% FBS)
- Lipopolysaccharide (LPS) or Palmitate (PA) to induce inflammation
- **BVT 2733**
- Reagents for RNA extraction and RT-PCR or ELISA for cytokine measurement

Procedure:

- Culture J774A.1 macrophages in a suitable culture vessel until they reach the desired confluency.[10]
- Pre-treat the cells with varying concentrations of **BVT 2733** for a specified time (e.g., 1 hour).
- Stimulate the cells with an inflammatory agent such as LPS (e.g., 100 ng/mL) or PA (e.g., 200 μ M) for a designated period (e.g., 24 hours).[10]
- Collect the cell culture supernatant to measure secreted cytokines (e.g., MCP-1, IL-6) by ELISA.
- Lyse the cells to extract RNA for gene expression analysis of inflammatory markers by RT-PCR.[10]



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In Vitro Experimental Workflow

Conclusion

BVT 2733 is a valuable research tool for investigating the role of 11 β -HSD1 in metabolic and inflammatory diseases. Its selective inhibition of this enzyme provides a targeted approach to understanding the localized effects of glucocorticoids. The information and protocols provided in this guide are intended to support researchers in designing and executing robust experiments to further elucidate the therapeutic potential of 11 β -HSD1 inhibition. For research use only. Not for human use.

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